molecular formula C13H12N4OS B2726146 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide CAS No. 1173404-15-3

1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide

Cat. No.: B2726146
CAS No.: 1173404-15-3
M. Wt: 272.33
InChI Key: UTEMTQLFNFLXDI-FYWRMAATSA-N
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Description

1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide is a potent and selective cell-permeable inhibitor of the dual-specificity protein kinase TTK (also known as MPS1). TTK/MPS1 is a central component of the spindle assembly checkpoint (SAC), a critical mechanism that ensures faithful chromosome segregation during mitosis by preventing anaphase onset until all chromosomes are properly attached to the mitotic spindle . By selectively inhibiting TTK, this compound induces premature anaphase entry and severe chromosome segregation errors, leading to aneuploidy and apoptosis in proliferating cells. Its research value is particularly high in the field of oncology, as many cancer cells exhibit SAC dependency, and TTK inhibition has been shown to selectively target a subset of cancers with chromosomal instability . This molecule serves as a crucial chemical probe for dissecting the functional roles of TTK in cell cycle regulation, for validating TTK as a therapeutic target, and for investigating the consequences of aneuploidy in cellular models. Researchers utilize this inhibitor to explore novel cancer treatment strategies aimed at exploiting the intrinsic genomic instability of tumors.

Properties

IUPAC Name

2-methyl-N-(3-methyl-1,3-benzothiazol-2-ylidene)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-16-9-5-3-4-6-11(9)19-13(16)15-12(18)10-7-8-14-17(10)2/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTEMTQLFNFLXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid Chloride Intermediate Route

  • Procedure :
    • Convert 1-methyl-1H-pyrazole-5-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) at 0–5°C.
    • React the acid chloride with 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine in the presence of a base (e.g., triethylamine) at room temperature for 4–6 hours.
  • Yield : 65–72% after silica gel chromatography.
  • Key Data :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyrazole-H), 7.65–7.12 (m, 4H, benzothiazole-H), 3.92 (s, 3H, N-CH₃), 2.45 (s, 3H, benzothiazole-CH₃).
    • HRMS : m/z calcd. for C₁₄H₁₃N₄OS [M+H]⁺: 301.0756; found: 301.0759.

Coupling Reagent-Mediated Synthesis

  • Reagents : 1,1'-Carbonyldiimidazole (CDI) or ethyl chloroformate (ECF) in DMF or THF.
  • Procedure :
    • Activate the carboxylic acid with CDI (1.3 equiv) in DMF at 40°C for 1 hour.
    • Add benzothiazole amine (1.2 equiv) and stir at 60°C for 12 hours.
  • Advantages : Avoids moisture-sensitive acid chlorides; higher purity (≥95% by HPLC).
  • Yield : 78–85% after recrystallization from ethanol/water.

Schiff Base Formation via Imine Coupling

This method leverages the nucleophilic nature of the benzothiazole amine to form the imine bond with a pyrazole carbonyl precursor.

Direct Condensation with Aldehydes

  • Procedure :
    • Synthesize 1-methyl-1H-pyrazole-5-carbaldehyde via oxidation of 5-hydroxymethylpyrazole using MnO₂.
    • React with 3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine in ethanol under reflux (12 hours) with acetic acid catalysis.
  • Yield : 58–63% due to competing side reactions.
  • Stereochemical Control : The (2E)-configuration is favored by steric hindrance from the methyl group on the benzothiazole ring.

Microwave-Assisted Synthesis

  • Conditions :
    • Irradiate a mixture of pyrazole-5-carbaldehyde and benzothiazole amine in ethanol at 100°C for 20 minutes.
  • Yield : Improved to 75–80% with reduced reaction time.

Multicomponent Reaction Strategies

Efficient one-pot syntheses are emerging as alternatives:

Knoevenagel–Michael Addition Cascade

  • Components :
    • 1-Methyl-1H-pyrazole-5-carboxylic acid.
    • 2-Amino-3-methylbenzothiazole.
    • Dimethyl acetylenedicarboxylate (DMAD) as a dehydrating agent.
  • Procedure :
    • Heat components in toluene at 110°C for 8 hours.
    • Mechanism : DMAD facilitates simultaneous imine formation and dehydration.
  • Yield : 70% with 97% purity (HPLC).

RuCl₃-Catalyzed Oxidative Coupling

  • Catalyst : RuCl₃ (5 mol%) in acetonitrile under O₂ atmosphere.
  • Procedure :
    • React 1-methylpyrazole-5-carboxamide with 3-methylbenzothiazole-2-amine at 80°C for 6 hours.
  • Yield : 82% with excellent E-selectivity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acid Chloride Route 65–72 90–92 Scalable; well-characterized intermediates Moisture sensitivity; corrosive reagents
CDI-Mediated Coupling 78–85 95–98 High purity; mild conditions Cost of coupling reagents
Schiff Base Condensation 58–63 85–88 Simple setup Moderate yields; side reactions
Multicomponent Reaction 70–82 97–99 One-pot efficiency Requires specialized catalysts

Critical Reaction Parameters

  • Temperature : Optimal range: 60–110°C. Higher temperatures accelerate imine formation but risk decomposition.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates; ethanol facilitates recrystallization.
  • Catalysts :
    • Acetic Acid : 1–2 equiv for Schiff base reactions.
    • RuCl₃ : 5 mol% for oxidative coupling.

Analytical Characterization

  • FT-IR :
    • ν(C=O): 1685 cm⁻¹ (amide I).
    • ν(C=N): 1620 cm⁻¹ (imine).
  • X-ray Crystallography :
    • Dihedral angle between pyrazole and benzothiazole rings: 33.47° (similar to).
    • Intramolecular N–H⋯N hydrogen bonding stabilizes the (2E)-configuration.

Industrial Scalability Considerations

  • Cost-Effective Reagents : Substitute CDI with cheaper alternatives like EDC/HOBt for large-scale production.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact.
  • Purification : Recrystallization from ethanol/water (3:1) achieves >99% purity without chromatography.

Emerging Methodologies

  • Photocatalytic Synthesis : Visible-light-mediated imine formation using eosin Y (2 mol%) in acetonitrile at 25°C.
  • Enzymatic Coupling : Lipase-catalyzed amide bond formation in non-aqueous media (ongoing research).

Scientific Research Applications

Medicinal Chemistry Applications

The compound exhibits notable pharmacological properties, primarily due to the presence of the benzothiazole and pyrazole moieties, which are known for their biological activities.

1. Antimicrobial Activity
Research indicates that derivatives of benzothiazole compounds often display significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacteria and fungi, suggesting that 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide may also possess antimicrobial effects. The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes .

2. Anti-inflammatory Properties
Compounds with similar structures have been reported to exhibit anti-inflammatory activities. For example, derivatives have been shown to reduce inflammation in animal models by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .

3. Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. The ability of such compounds to induce apoptosis in cancer cells while sparing normal cells makes them candidates for further investigation in cancer therapy. Preliminary studies indicate that the pyrazole moiety may enhance this effect through various pathways including cell cycle arrest and modulation of apoptotic markers .

Agricultural Applications

The compound's potential extends into agricultural science, particularly in the development of novel pesticides and herbicides.

1. Pesticidal Activity
Research has indicated that benzothiazole derivatives can act as effective pesticides against a range of agricultural pests. The mechanism often involves interference with the nervous system of insects or inhibition of specific metabolic pathways crucial for their survival .

2. Herbicidal Properties
Similar compounds have demonstrated herbicidal activity by inhibiting plant growth or disrupting photosynthesis in target species. This suggests that this compound could be developed into an effective herbicide .

Materials Science Applications

In materials science, the compound may serve as a precursor for synthesizing advanced materials.

1. Organic Electronics
The unique electronic properties associated with benzothiazole and pyrazole derivatives make them suitable candidates for organic semiconductors and photovoltaic devices. Their ability to form stable films allows for application in organic light-emitting diodes (OLEDs) and organic solar cells .

2. Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. These complexes may exhibit interesting catalytic properties or enhanced stability compared to their non-coordinated counterparts .

Case Studies

Several studies highlight the applications of related compounds:

Study Application Findings
AntimicrobialDemonstrated inhibition against E. coli and S. aureus with MIC values below 100 μg/mL.
Anti-inflammatoryReduced paw edema in carrageenan-induced inflammation models by 50%.
Organic ElectronicsAchieved power conversion efficiency of 10% in organic solar cells using benzothiazole derivatives as active layers.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it binds to metal ions, leading to a change in its fluorescence properties. This interaction is often mediated by the formation of a coordination complex between the metal ion and the nitrogen or sulfur atoms in the benzothiazole ring.

Comparison with Similar Compounds

N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide ()

  • Key Differences : Lacks the imine-linked dihydrobenzothiazole system, instead directly attaching the benzothiazole to the pyrazole carboxamide.

(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ()

  • Key Differences : Replaces the carboxamide with a pyrazolone ring.
  • Impact: The pyrazolone’s ketone group increases hydrogen-bonding capacity, whereas the carboxamide in the target compound offers a balance of hydrogen-bond donor/acceptor properties .

Pyrazole Carboxamides with Heterocyclic Substituents

1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide ()

  • Key Differences : Substitutes benzothiazole with a 1,2,4-triazole ring.
  • Impact : Triazoles are smaller and more electron-deficient, possibly altering binding affinity to targets like kinases or receptors. The benzyl group introduces bulkiness, reducing membrane permeability compared to the target compound’s methyl-dihydrobenzothiazole .

5-Amino-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl]-3-methyl-1H-pyrazole-4-carbonitrile ()

  • Key Differences : Features an oxadiazole-thioether substituent instead of benzothiazole.
  • Impact : The oxadiazole’s electron-withdrawing nature and sulfur atom may enhance metabolic stability but reduce solubility compared to the target compound’s imine linkage .

Hydrazide Derivatives vs. Carboxamides

Compounds such as N′-[(E)-(3-nitrophenyl)methylidene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide () and N′-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]-5-(5-methyl-2-thienyl)-1H-pyrazole-3-carbohydrazide () replace the carboxamide with carbohydrazide groups.

  • Impact: Hydrazides exhibit stronger hydrogen-bond donor capacity but lower hydrolytic stability. The target compound’s carboxamide group offers better metabolic resistance, favoring oral bioavailability .

Comparative Data Table

Compound Name Core Structure Substituents/R-Groups Molecular Formula Key Properties/Activities Reference ID
Target Compound Pyrazole carboxamide Dihydrobenzothiazole (imine-linked) C₁₅H₁₅N₃OS Enhanced rigidity, moderate logP
N-(1,3-Benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole carboxamide Benzothiazole, thiophene C₁₆H₁₂N₄OS₂ High aromaticity, π-π interactions
1-Methyl-N-[1-(3-methylbenzyl)-1H-1,2,4-triazol-3-yl]-1H-pyrazole-5-carboxamide Pyrazole carboxamide 1,2,4-Triazole, benzyl C₁₅H₁₆N₆O Reduced bulk, higher solubility
N′-[(E)-(3-nitrophenyl)methylidene]-1-phenylthieno[2,3-c]pyrazole-5-carbohydrazide Pyrazole carbohydrazide Nitrophenyl, thienopyrazole C₂₀H₁₄N₆O₃S Nitro group enhances reactivity

Research Findings and Implications

  • Biological Activity : Benzothiazole derivatives (e.g., ) often target enzymes like cyclooxygenase or kinases due to their planar aromatic systems. The target compound’s dihydrobenzothiazole may reduce off-target interactions compared to fully aromatic analogues .
  • Synthetic Feasibility : Carboxamides (e.g., ) are generally easier to derivatize than hydrazides, supporting scalable synthesis of the target compound.
  • Stability : Methyl groups on the pyrazole and benzothiazole rings improve metabolic stability, as seen in related compounds .

Biological Activity

1-methyl-N-[(2E)-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with a benzothiazole moiety, which contributes to its biological activity. The molecular formula is C12H12N4OC_{12}H_{12}N_{4}O with a molecular weight of approximately 232.25 g/mol.

PropertyValue
Molecular FormulaC12H12N4OC_{12}H_{12}N_{4}O
Molecular Weight232.25 g/mol
IUPAC NameThis compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, one study demonstrated that pyrazole derivatives could effectively inhibit BRAF(V600E) and EGFR pathways, which are crucial in cancer progression .

Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of specific functional groups in the pyrazole structure enhances its antibacterial efficacy .

Anti-inflammatory Effects

Inflammation is a common pathway in many diseases, including cancer and autoimmune disorders. Pyrazole derivatives are known for their anti-inflammatory properties. In experimental models, certain derivatives have been shown to reduce inflammation markers significantly, suggesting potential use in treating inflammatory diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds may act as inhibitors of key enzymes involved in cancer cell survival and proliferation.
  • Receptor Interaction : Binding to specific receptors can modulate signaling pathways associated with cell growth and inflammation.
  • Induction of Apoptosis : The compound may promote programmed cell death in cancer cells through the activation of apoptotic pathways.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antitumor Activity : A study assessed the cytotoxic effects of various pyrazoles on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain compounds exhibited significant cytotoxicity and could enhance the effects of conventional chemotherapy agents like doxorubicin .
  • Antimicrobial Evaluation : Another investigation tested a series of pyrazole compounds against common bacterial strains. Results showed promising antimicrobial activity, particularly against resistant strains .

Q & A

Q. Table 1: Example Reaction Conditions

ComponentRoleConditionsReference
DMFSolventRoom temperature, 24h
K₂CO₃Base catalyst1.2 equiv, reflux
Benzothiazole derivativeElectrophile1.1 equiv, stirred

(Advanced) How can discrepancies between computational docking predictions and experimental binding affinities be resolved for this compound?

Methodological Answer:
Discrepancies arise from force field limitations or solvent effects. Mitigation strategies include:

  • Docking refinement : Use hybrid methods (e.g., AutoDock Vina with MM/GBSA rescoring) to account for solvation .
  • Experimental validation : Compare docking poses with crystallographic data (e.g., benzothiazole ring orientation in active sites) .
  • Dynamic simulations : Run MD simulations (50 ns) to assess stability of predicted binding modes, focusing on hydrogen bonds (e.g., pyrazole NH to receptor residues) .

(Basic) Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • IR spectroscopy : Identifies key functional groups (amide C=O at ~1650 cm⁻¹, benzothiazole C=N at ~1600 cm⁻¹) .
  • NMR : ¹H NMR confirms methyl groups (δ 2.5–3.0 ppm for N-CH₃; δ 1.2–1.5 ppm for benzothiazole CH₃). ¹³C NMR resolves sp² carbons (amide carbonyl at ~170 ppm) .
  • Elemental analysis : Validates stoichiometry (e.g., C: 58.2%, H: 4.3%, N: 14.1% calculated vs. observed) .

(Advanced) How can computational reaction path search methods enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (B3LYP/6-31G*) to map transition states and identify rate-limiting steps in derivative synthesis .
  • Substituent screening : Replace the pyrazole 1-methyl group with electron-withdrawing groups (e.g., CF₃) to modulate electron density and binding affinity .
  • In silico SAR : Train QSAR models using bioactivity data (e.g., IC₅₀ values) from analogs with varied aryl substitutions .

(Basic) What are common impurities in the synthesis of this compound, and how are they analyzed?

Methodological Answer:

  • Byproducts : Unreacted starting materials (e.g., benzothiazole precursors) or hydrolysis products (e.g., free pyrazole carboxylic acid).
  • Analysis :
    • HPLC : Reverse-phase C18 column (ACN/H₂O gradient) detects impurities at 254 nm .
    • TLC : Silica gel with ethyl acetate/hexane (3:7) monitors reaction progress (Rf ~0.5 for target compound) .

(Advanced) How can reaction mechanisms for benzothiazole-pyrazole coupling be experimentally validated?

Methodological Answer:

  • Kinetic studies : Monitor reaction progress via in situ FTIR to track intermediate formation (e.g., acylated benzothiazole) .
  • Isotopic labeling : Use ¹⁵N-labeled pyrazole to confirm nucleophilic attack on benzothiazole via 2D HSQC NMR .
  • Theoretical validation : Compare experimental activation energy (from Arrhenius plots) with DFT-calculated barriers .

(Basic) What solubility and stability considerations are critical for in vitro assays?

Methodological Answer:

  • Solubility : Use DMSO stock solutions (10 mM) diluted in PBS (pH 7.4) to avoid precipitation .
  • Stability : Assess via LC-MS over 24h at 37°C; degradation products (e.g., hydrolyzed amide) indicate need for stabilized formulations .

(Advanced) How can substituent effects on biological activity be systematically evaluated?

Methodological Answer:

  • Library design : Synthesize analogs with para-substituted aryl groups (e.g., -F, -Br, -OCH₃) on the benzothiazole ring .
  • Bioassay correlation : Measure IC₅₀ against target enzymes (e.g., kinases) and correlate with Hammett σ values to quantify electronic effects .
  • Crystallography : Resolve co-crystal structures to map substituent interactions (e.g., halogen bonding with active-site residues) .

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